5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid
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Overview
Description
5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and a piperidine ring, which is a six-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with 2-methylpiperidine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and the production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene or piperidine derivatives.
Scientific Research Applications
5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the piperidine ring, making it less versatile in certain applications.
2-Methylpiperidine: Lacks the thiophene ring, limiting its use in heterocyclic chemistry.
5-[(2-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid: Similar structure but contains a furan ring instead of a thiophene ring.
Uniqueness
5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid is unique due to the presence of both the thiophene and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1245806-71-6 |
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Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
5-[(2-methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H17NO2S/c1-9-4-2-3-7-13(9)8-10-5-6-11(16-10)12(14)15/h5-6,9H,2-4,7-8H2,1H3,(H,14,15) |
InChI Key |
HOPDZUOXNPWGEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
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